molecular formula C26H30O5 B2609894 Abyssinone V 4'-methyl ether CAS No. 201480-12-8

Abyssinone V 4'-methyl ether

Cat. No.: B2609894
CAS No.: 201480-12-8
M. Wt: 422.521
InChI Key: JHEBMTRMMJXPTM-QHCPKHFHSA-N
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Description

Abyssinone V-4’ Methyl Ether (AVME) is a flavanone isolated from Erythrina droogmansiana . It has been reported to exhibit anti-mammary tumor effects in mice . It has shown antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .

Scientific Research Applications

Anticonvulsant and Sedative Effects

Abyssinone V 4'-methyl ether, derived from Erythrina droogmansiana, has been studied for its anticonvulsant properties. In a study, it was found to protect mice against convulsions induced by various agents, such as pentylenetetrazol, picrotoxine, and pilocarpine. This flavonoid showed significant anticonvulsant properties but did not exhibit sedative effects, thereby explaining the use of Erythrina droogmansiana in traditional medicine for treating epilepsy (Talla et al., 2015).

Anti-Cancer Properties

This compound has also been researched for its potential in cancer therapeutics. It was evaluated for its antiproliferative effects on breast tissue in mice, showing an ability to inhibit cell growth and mammary glands hyperplasia induced by 7,12-dimethylbenz(a)anthracene. This suggests that this compound might possess antitumor properties and could contribute to traditional medicine for cancer treatment (Tueche et al., 2018).

Synthesis and Structure Analysis

The total synthesis of this compound and its structural analysis have been a subject of research. Studies have described a facile approach for synthesizing this and other prenylated flavonoids, providing insights into their chemical structure and potential for further pharmaceutical development (Zuo et al., 2012).

Role in Diabetes and Obesity Treatment

Research has indicated that this compound exhibits inhibitory activity against protein tyrosine phosphatase-1B (PTP1B), a potential therapy target for type-2 diabetes and obesity. This highlights its potential role in the development of new treatments for these conditions (Na et al., 2006).

Mechanism of Action

AVME induces a significant increase in the percentage of MDA-MB-231 cells at G2/M and S phases of the cell cycle in a concentration-dependent manner . It also induces apoptosis in MDA-MB-231 cells, which is accompanied by the activation of caspase-3 and caspase-9 and downregulation of Bcl-2 and Bcl-XL proteins . Moreover, AVME suppresses cancer cell invasion by the inhibition of the metalloproteinase-9 activity .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O5/c1-15(2)6-8-17-10-19(11-18(26(17)30-5)9-7-16(3)4)23-14-22(29)25-21(28)12-20(27)13-24(25)31-23/h6-7,10-13,23,27-28H,8-9,14H2,1-5H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEBMTRMMJXPTM-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346971
Record name 4-Methylabyssinone V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201480-12-8
Record name 4-Methylabyssinone V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the main biological activities reported for Abyssinone V-4' methyl ether?

A1: Abyssinone V-4' methyl ether (AVME), a prenylated flavanone found in Erythrina plants, exhibits a range of biological activities, including:

  • Anti-cancer effects: AVME demonstrated antiproliferative activity against various cancer cell lines, including DU145 (prostate), PC3 (prostate), HepG2 (liver), and MCF-7 (breast) [, ]. In vivo studies using a mouse model of breast cancer showed that AVME reduced tumor incidence, weight, and volume, suggesting potential as an anti-tumor agent [].
  • Estrogenic effects: AVME exhibits selective estrogen receptor modulator (SERM) activity, primarily impacting the vagina. Studies in ovariectomized rats revealed that AVME significantly increased vaginal epithelial height [, ].
  • Anti-inflammatory activity: In vivo studies demonstrated that AVME possesses anti-inflammatory properties. It significantly inhibited carrageenan-induced paw edema and xylene-induced ear edema in rats and mice, respectively []. Additionally, AVME reduced granulomatous tissue formation in a cotton pellet-induced granuloma model in rats [].
  • Anticonvulsant activity: Research suggests that AVME may have anticonvulsant properties. It protected mice against convulsions induced by pentylenetetrazol, picrotoxine, and pilocarpine in a dose-dependent manner [].

Q2: How does Abyssinone V-4' methyl ether exert its anti-cancer effects?

A2: Research suggests that AVME induces apoptosis (programmed cell death) in cancer cells through a mitochondrial-mediated pathway []. Specifically, AVME treatment leads to:

  • Cell cycle arrest: AVME causes an accumulation of cells in the G2/M and S phases of the cell cycle, ultimately inhibiting cell division [].
  • Caspase activation: AVME activates caspase-3 and caspase-9, key executioner enzymes involved in the apoptotic cascade [].
  • Mitochondrial disruption: AVME treatment impacts the mitochondria, leading to changes in mitochondrial transmembrane potential and reactive oxygen species (ROS) levels [].
  • Modulation of apoptosis-related proteins: AVME downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, further promoting apoptosis [].
  • Suppression of invasion: AVME inhibits the activity of metalloproteinase-9, an enzyme involved in cancer cell invasion and metastasis [].

Q3: What is known about the structure-activity relationship (SAR) of Abyssinone V-4' methyl ether and its derivatives?

A3: While detailed SAR studies specifically on AVME are limited in the provided research, analysis of various prenylated (iso)flavonoids, including AVME, from the Erythrina genus against Staphylococcus aureus has revealed key structural features influencing antimicrobial activity []:

  • Hydroxyl groups: Hydroxyl groups at specific positions (5 and 7 in ring A, and 4' in ring B) are associated with enhanced antimicrobial potency [].

Q4: Are there any known sources of Abyssinone V-4' methyl ether other than Erythrina droogmansiana?

A4: Yes, while initially isolated from Erythrina droogmansiana, AVME has also been identified in other Erythrina species, including:

  • Erythrina lysistemon: AVME was identified as a major constituent of the stem bark ethyl acetate extract of this species [].
  • Erythrina abyssinica: AVME was isolated as a minor flavanone from this African medicinal plant [].

Q5: What analytical methods are employed to characterize and quantify Abyssinone V-4' methyl ether?

A5: The isolation and structural elucidation of AVME commonly involve a combination of chromatographic and spectroscopic techniques.

  • Chromatography: Various chromatographic methods, including classic column chromatography [] and high-performance liquid chromatography (HPLC) [], are used for the separation and purification of AVME from plant extracts.
  • Spectroscopy: The structure of AVME is elucidated using a suite of spectroscopic methods, including:
    • Nuclear Magnetic Resonance (NMR): Provides detailed information about the connectivity and spatial arrangement of atoms within the molecule [, , ].
    • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural confirmation [].

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